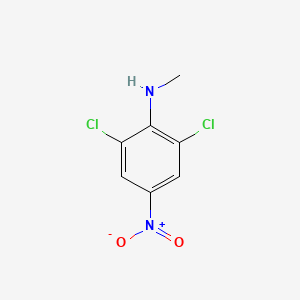
2,6-dichloro-N-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to an aniline ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-4-nitroaniline typically involves the chlorination of 4-nitroaniline. One common method includes the use of chlorine bleaching liquor in water with acids such as hydrochloric acid or nitric acid. The reaction is carried out at low temperatures initially (5° to 10°C) and then gradually increased to 70°C. The process involves multiple steps of chlorination and post-chlorination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization from solvents like ethanol or benzene .
化学反応の分析
Types of Reactions
2,6-Dichloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,6-dichloro-N-methyl-4-aminoaniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学的研究の応用
2,6-Dichloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as an antifungal agent.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Employed as a fungicide in agriculture, although it is not approved for use in the European Union.
作用機序
The mechanism of action of 2,6-dichloro-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. As a fungicide, it disrupts the normal metabolic processes of fungal cells, leading to their death. The compound’s nitro group plays a crucial role in its antifungal activity by interfering with the electron transport chain in fungal cells .
類似化合物との比較
Similar Compounds
- 2,5-Dichloro-4-nitroaniline
- 2,4-Dichloro-6-nitroaniline
- 2,6-Dichloro-4-nitroaniline
Uniqueness
2,6-Dichloro-N-methyl-4-nitroaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2,6-dichloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3 |
InChIキー |
BCKPYVNUJCXVLN-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


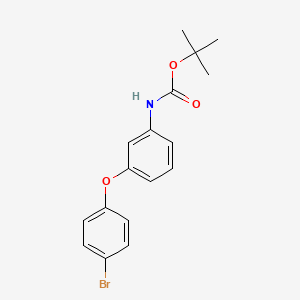
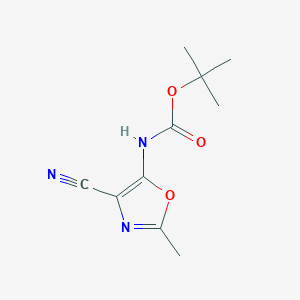
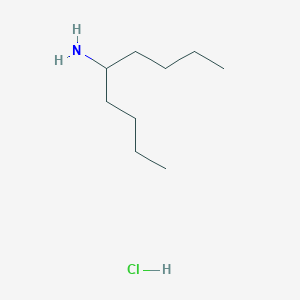
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)


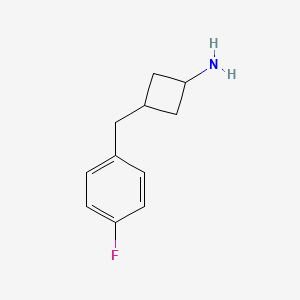
![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
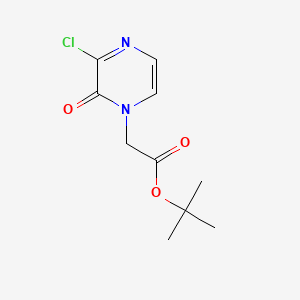

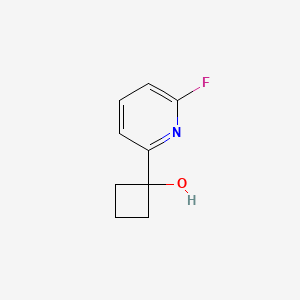
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
